3,7,11,15,19,23,27,31,35,39,43-Undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-yl trihydrogen diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

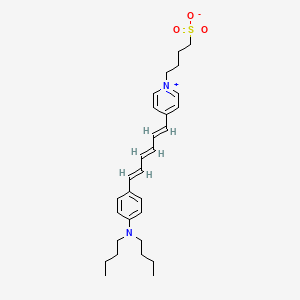

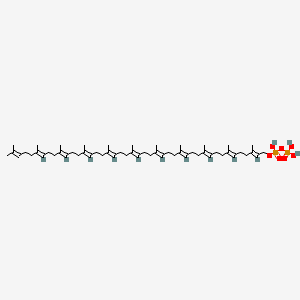

Undecaprenyl trihydrogen diphosphate, also known as undpp or undecaprenyl diphosphoric acid, belongs to the class of organic compounds known as bactoprenol diphosphates. These are polyprenyl compounds consisting of a diphosphate group substituted by a bactoprenyl moiety. Undecaprenyl trihydrogen diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, undecaprenyl trihydrogen diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Undecaprenyl trihydrogen diphosphate exists in all eukaryotes, ranging from yeast to humans.

Undecaprenyl diphosphate is a polyprenol diphosphate compound having eleven prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite. It is a polyprenyl diphosphate and an undecaprenyl phosphate.

Applications De Recherche Scientifique

1. Enzyme Activity in Bacterial Glycosylation Pathways Undecaprenyl pyrophosphate (Und-PP) plays a crucial role in the bacterial N-linked glycosylation pathway, specifically as a glycosyl acceptor in the asparagine-linked glycosylation pathway of Campylobacter jejuni. The synthesis of Und-PP-linked bacillosamine (Und-PP-Bac) allows for the investigation of enzymes like PglA, which are involved in substrate biosynthesis for protein glycosylation in gram-negative bacteria. This pathway's exploration provides valuable insights into the bacterial glycosylation system and its eukaryotic counterparts, which remain less understood (Weerapana et al., 2005).

2. Cellular Transport and Cell Wall Synthesis in Bacteria Und-PP, along with its derivatives, is integral to the transportation of hydrophilic motifs across bacterial membranes during cell wall polymer synthesis, such as peptidoglycan. Quantitative analysis of undecaprenyl phosphate and its derivatives in bacterial membranes has been pivotal in understanding the synthesis and maintenance of bacterial cell walls, especially in Escherichia coli and Staphylococcus aureus (Barreteau et al., 2009).

3. Role in Undecaprenyl Phosphate Recycling Und-PP is essential in recycling undecaprenyl phosphate (Und-P), a lipid carrier for carbohydrate polymers exported to the bacterial cell envelope. The study of undecaprenyl-pyrophosphate phosphatases in Escherichia coli sheds light on the recycling mechanism of Und-P, highlighting its significance in bacterial growth and morphology (Tatar et al., 2007).

4. Investigation of Bacterial Protein N-Glycosylation The synthesis of Und-PP-linked glycans is a critical process in bacterial protein N-glycosylation. It involves the coupling of glycosyl phosphates with undecaprenyl phosphate (Und-P) to form Und-PP-linked glycans, which are pivotal in the study of bacterial protein glycosylation and the development of new therapeutic strategies (Lee et al., 2009).

5. Understanding of Bacterial Lipid Carrier Synthesis Und-PP is the only known lipid carrier in bacteria, involved in the translocation of cell wall component intermediates across cell membranes. Insights into the de novo synthesis and recycling of undecaprenyl phosphate (Und-p) contribute to a better understanding of bacterial cell wall synthesis and may unveil potential drug targets and vaccine candidates (Coker & Palittapongarnpim, 2011).

Propriétés

Numéro CAS |

31867-59-1 |

|---|---|

Formule moléculaire |

C55H92O7P2 |

Poids moléculaire |

927.3 g/mol |

Nom IUPAC |

phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |

InChI |

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |

Clé InChI |

NTXGVHCCXVHYCL-UHFFFAOYSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Autres numéros CAS |

23-13-2 |

Description physique |

Solid |

Synonymes |

undecaprenyl pyrophosphate UndPP |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)

![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)

![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)